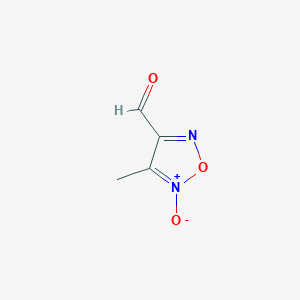![molecular formula C8H12N2O B040836 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one CAS No. 111197-34-3](/img/structure/B40836.png)
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, also known as DMDO, is a bicyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. DMDO is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is based on its ability to act as an oxidizing agent. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can accept electrons from a substrate, resulting in the formation of a radical cation intermediate. This intermediate can then undergo further reactions, such as rearrangement or elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can induce apoptosis in cancer cells, making it a potential anticancer agent. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its versatility. It can be synthesized using various methods and can be used as an oxidizing agent in various reactions. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is also cost-effective and produces high yields of the desired product. However, one of the limitations of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its potential toxicity. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be hazardous if not handled properly, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. One potential direction is the development of new synthetic methods for 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. Another potential direction is the study of the mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one in more detail. This could lead to the development of new applications for 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one in various fields, including medicine and materials science. Additionally, the study of the toxicity of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one could lead to the development of safer methods for handling this compound.
Conclusion
In conclusion, 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is a versatile compound that has gained attention in the scientific community due to its unique structure and potential applications. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to working with 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, there are many potential future directions for the study of this compound.
Synthesemethoden
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using several methods, including the oxidation of 1,5-dimethylpiperazine with Oxone, the oxidation of 1,5-dimethylpiperazine with potassium permanganate, and the oxidation of 1,5-dimethylpiperazine with hydrogen peroxide. The most commonly used method for synthesizing 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is the oxidation of 1,5-dimethylpiperazine with Oxone. This method is cost-effective, efficient, and produces high yields of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is in the field of organic synthesis. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be used as an oxidizing agent in various reactions, including the oxidation of alcohols, alkenes, and sulfides. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
111197-34-3 |
|---|---|
Produktname |
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5,6-dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one |
InChI |
InChI=1S/C8H12N2O/c1-6-8(2)5-7(11)10(8)4-3-9-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
ZBAWSGPEYPYMHH-UHFFFAOYSA-N |
SMILES |
CC1=NCCN2C1(CC2=O)C |
Kanonische SMILES |
CC1=NCCN2C1(CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
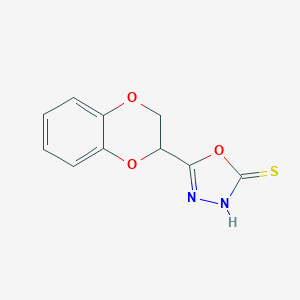
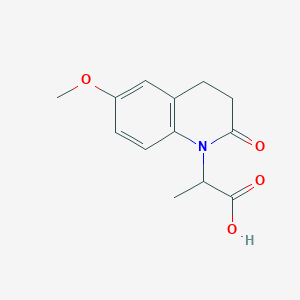


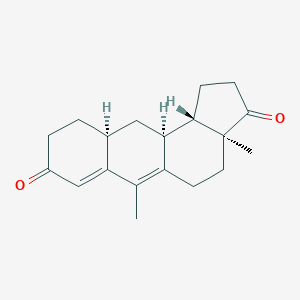


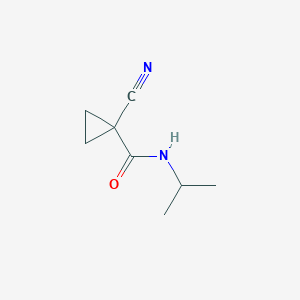
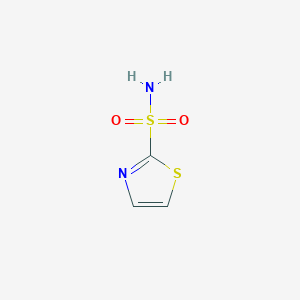

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
